molecular formula C17H26N4O B10788703 6-(Cyclohexylmethyl)-1-(1-ethylpropyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

6-(Cyclohexylmethyl)-1-(1-ethylpropyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B10788703
M. Wt: 302.4 g/mol
InChI Key: GXWSVMJGLJNVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of US8741907-compound-3 involves synthetic routes that include the formation of pharmaceutically acceptable salts and crystalline forms. The methods of preparation typically involve the use of specific reagents and conditions to achieve the desired purity and yield. For instance, the preparation of crystalline forms may involve recrystallization techniques, while the synthesis of the compound itself may require specific reaction conditions such as temperature control and the use of catalysts .

Chemical Reactions Analysis

US8741907-compound-3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

US8741907-compound-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the STING pathway and its activation.

    Biology: Employed in research to understand the role of STING in immune responses.

    Medicine: Investigated for its potential in treating various conditions such as cancer and viral infections.

    Industry: Utilized in the development of new therapeutic agents targeting the STING pathway.

Mechanism of Action

The mechanism of action of US8741907-compound-3 involves the activation of the STING pathway. This compound binds to the STING protein, inducing a conformational change that leads to the activation of downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor (IRF)-dependent responses. These pathways result in the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in immune responses .

Comparison with Similar Compounds

US8741907-compound-3 is unique compared to other STING agonists due to its non-nucleotide-based structure and increased bioavailability. Similar compounds include:

    2’3’-cGAMP: A classical STING agonist that requires a closed ‘lid’ conformation for activation.

    Other amidobenzimidazoles: Compounds that share structural similarities but may differ in their potency and bioavailability.

US8741907-compound-3 stands out due to its ability to activate STING while maintaining an open conformation, providing more options for clinical development .

Properties

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

6-(cyclohexylmethyl)-1-pentan-3-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C17H26N4O/c1-3-13(4-2)21-16-14(11-18-21)17(22)20-15(19-16)10-12-8-6-5-7-9-12/h11-13H,3-10H2,1-2H3,(H,19,20,22)

InChI Key

GXWSVMJGLJNVHK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C2=C(C=N1)C(=O)NC(=N2)CC3CCCCC3

Origin of Product

United States

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